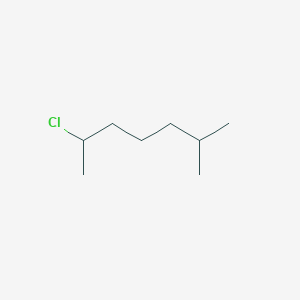

2-Chloro-6-methylheptane

Descripción

2-Chloro-6-methylheptane is a branched chloroalkane with the molecular formula C₈H₁₇Cl. Structurally, it features a chlorine atom at the second carbon and a methyl group at the sixth carbon of a seven-carbon chain. This arrangement imparts steric hindrance near the reactive chlorine center, influencing its chemical behavior, such as nucleophilic substitution (e.g., SN1/SN2 reactions). Chloroalkanes of this type are typically used as solvents, alkylating agents, or precursors in polymer chemistry.

Propiedades

Número CAS |

2350-19-8 |

|---|---|

Fórmula molecular |

C8H17Cl |

Peso molecular |

148.67 g/mol |

Nombre IUPAC |

2-chloro-6-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3 |

Clave InChI |

YRLZNZREEYCBCG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC(C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylheptane typically involves the chlorination of 6-methylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 6-methylheptane under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-methylheptane may involve continuous flow reactors where 6-methylheptane and chlorine gas are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the chlorination process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-methylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or ammonia, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, 2-Chloro-6-methylheptane can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation), sodium cyanide (for cyanation), and ammonia (for amination).

Major Products

Nucleophilic Substitution: Products include 2-hydroxy-6-methylheptane, 2-cyano-6-methylheptane, and 2-amino-6-methylheptane.

Elimination: The major product is 6-methylhept-1-ene.

Aplicaciones Científicas De Investigación

2-Chloro-6-methylheptane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Its derivatives are studied for potential pharmacological activities.

Material Science: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methylheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom at the second position more susceptible to nucleophilic attack . In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion .

Comparación Con Compuestos Similares

The following analysis compares 2-Chloro-6-methylheptane with structurally or functionally related compounds, drawing inferences from available evidence:

Structural Analogs

Key Differences :

- Reactivity: The chlorine in 2-Chloro-6-methylheptane is more electrophilic than the amino group in 2-Amino-6-methylheptane, making the former prone to substitution reactions, while the latter participates in acid-base or condensation reactions.

- Toxicity : Chlorinated alkanes (e.g., 2-Chloro-6-methylheptane) may exhibit higher environmental persistence compared to amines but lower acute toxicity than cyclic chlorinated compounds like hexachlorodibenzo-p-dioxins (CAS 34465-46-8) .

Physicochemical Properties

Steric Effects : The methyl group at position 6 in 2-Chloro-6-methylheptane reduces reaction rates in SN2 mechanisms compared to less hindered analogs (e.g., 2-chloropentane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.